Cas no 62838-65-7 (3-acetyl-1H-pyridin-2-one)

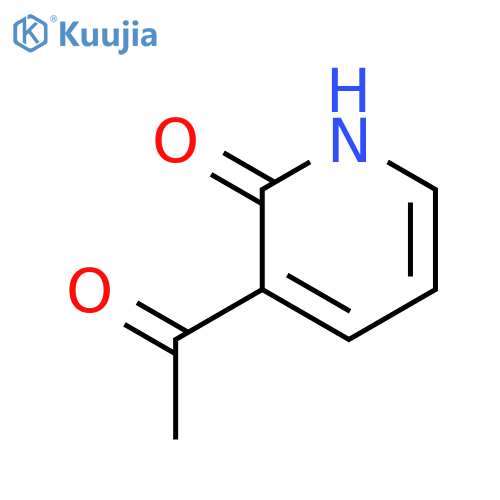

3-acetyl-1H-pyridin-2-one structure

商品名:3-acetyl-1H-pyridin-2-one

3-acetyl-1H-pyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Acetyl-2(1H)-pyridinone

- 1-(2-Hydroxy-3-pyridinyl)ethanone

- 1-(2-hydroxypyridin-3-yl)ethanone

- 2(1H)- Pyridinone, 3-acetyl-

- 2(1H)-Pyridinone, 3-acetyl- (9CI)

- 3-acetyl-1,2-dihydropyridin-2-one

- 3-acetyl-1H-pyridin-2-one

- 3-Acetyl-2(1H)-pyridone

- 3-Acetylpyridin-2(1H)-one

- 3-Acetylpyridon-2

- acetylpyridone

- 1-(2-hydroxypyridin-3-yl)ethan-1-one

- 2(1H)-Pyridinone, 3-acetyl-

- 1-(2-HYDROXY-PYRIDIN-3-YL)-ETHANONE

- 2(1H)-Pyridinone,3-acetyl-

- 3-Acetyl-2-pyridone

- PubChem23936

- PYKHYSXTVOVOHV-UHFFFAOYSA-N

- BCP28633

- 1-(2-Hydroxy-3-pyridiny

- J-511497

- 62838-65-7

- DS-12807

- 2(1H)-Pyridinone,3-acetyl-(9ci)

- SB38008

- DTXSID40489719

- SCHEMBL3182033

- A905065

- FT-0697045

- CS-W008721

- MFCD11977425

- A22166

- AKOS006352548

- 3-Acetyl-2-hydroxypyridine;3-Acetyl-2(1H)-Pyridinone;2(1H)-Pyridinone, 3-acetyl-

-

- MDL: MFCD12545969

- インチ: 1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)

- InChIKey: PYKHYSXTVOVOHV-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(C([H])([H])[H])=O)=C([H])C([H])=C([H])N1[H]

計算された属性

- せいみつぶんしりょう: 137.04800

- どういたいしつりょう: 137.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.218

- ゆうかいてん: No data available

- ふってん: 328.7℃ at 760 mmHg

- フラッシュポイント: 152.608 °C

- 屈折率: 1.557

- PSA: 49.93000

- LogP: 0.57750

- じょうきあつ: 0.0±0.9 mmHg at 25°C

3-acetyl-1H-pyridin-2-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-acetyl-1H-pyridin-2-one 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-acetyl-1H-pyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133578-250mg |

3-acetylpyridin-2(1H)-one |

62838-65-7 | 95% | 250mg |

$89 | 2023-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-200mg |

3-acetyl-1H-pyridin-2-one |

62838-65-7 | 97% | 200mg |

431.0CNY | 2021-08-05 | |

| eNovation Chemicals LLC | D503400-1g |

3-Acetyl-2-hydroxypyridine |

62838-65-7 | 95% | 1g |

$430 | 2024-05-24 | |

| Ambeed | A285075-100mg |

3-Acetylpyridin-2(1H)-one |

62838-65-7 | 97% | 100mg |

$12.0 | 2025-02-21 | |

| Alichem | A029186856-5g |

3-Acetylpyridin-2(1H)-one |

62838-65-7 | 97% | 5g |

$699.60 | 2023-09-01 | |

| Chemenu | CM133578-1g |

3-acetylpyridin-2(1H)-one |

62838-65-7 | 95% | 1g |

$230 | 2023-02-18 | |

| Apollo Scientific | OR345384-5g |

3-Acetyl-2-hydroxypyridine |

62838-65-7 | 97% | 5g |

£468.00 | 2025-02-20 | |

| Fluorochem | 093580-1g |

3-Acetyl-2(1H)-pyridinone |

62838-65-7 | 95% | 1g |

£160.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-250mg |

3-acetyl-1H-pyridin-2-one |

62838-65-7 | 97% | 250mg |

747CNY | 2021-05-08 | |

| ChemScence | CS-W008721-100mg |

2(1H)-Pyridinone, 3-acetyl- |

62838-65-7 | 99.84% | 100mg |

$47.0 | 2022-04-26 |

3-acetyl-1H-pyridin-2-one 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

62838-65-7 (3-acetyl-1H-pyridin-2-one) 関連製品

- 62969-86-2(3-Ethyl-pyridin-2-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62838-65-7)3-acetyl-1H-pyridin-2-one

清らかである:99%/99%

はかる:5g/25g

価格 ($):283.0/1412.0